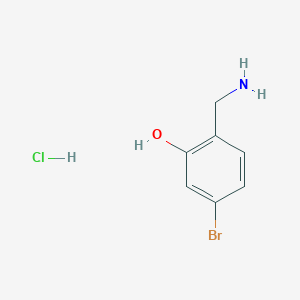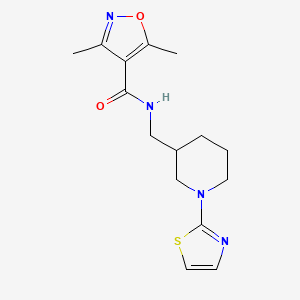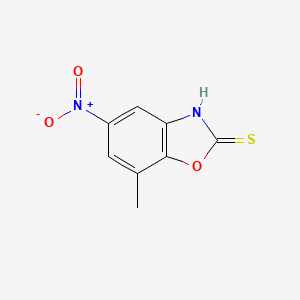![molecular formula C23H22N2O5 B2645537 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide CAS No. 946244-12-8](/img/structure/B2645537.png)
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a furan ring, a quinoline ring, and a benzamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Quinoline is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . Benzamide is a simple amide derivative of benzoic acid .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, furan compounds can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones . Quinoline can be synthesized using the Skraup synthesis, which involves the condensation of aniline, glycerol, sulfuric acid, and an oxidizing agent . The synthesis of benzamide derivatives typically involves the reaction of benzoic acid with ammonia or amines .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The furan ring is an aromatic heterocycle, and the quinoline ring is a fused ring system combining benzene and pyridine . The benzamide group would contribute to the polarity of the molecule .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and reactions with nucleophiles . Quinoline also undergoes various reactions, such as the Friedländer synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques
Innovative synthetic methodologies, such as the three-component reactions involving aromatic aldehydes, naphthalene-2-amine, and tetrahydro-2,5-dimethoxyfuran catalyzed by iodine, have been developed to synthesize complex quinoline derivatives. These techniques offer moderate yields and highlight the versatility of furan and quinoline derivatives in organic synthesis (Chen et al., 2013).
Chemical Transformations
Studies on the chemical transformation of quinoline derivatives to produce novel compounds, such as thiazolo[5,4-f]quinoline, illustrate the potential for diverse chemical modifications and the synthesis of new materials or biologically active molecules (El’chaninov & Aleksandrov, 2017).
Potential Biological Applications
Antitubercular Agents
Novel furan coupled quinoline diamide hybrid scaffolds have shown potent antitubercular activity, highlighting the potential of furan-quinoline derivatives in developing new treatments for tuberculosis. The study emphasizes the significance of combining different molecular scaffolds to achieve enhanced biological activity (Rajpurohit et al., 2019).
Antioxidant and Anti-inflammatory Evaluation
Compounds containing the furan and quinoline moieties, such as 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives, have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. This research suggests the potential of these compounds in developing new therapeutic agents with anti-inflammatory or antioxidant effects (Chen et al., 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-17-9-10-18(21(14-17)29-2)22(26)24-16-8-7-15-5-3-11-25(19(15)13-16)23(27)20-6-4-12-30-20/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROKGRHWMUYFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide oxalate](/img/structure/B2645454.png)
![1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2645455.png)
![8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2645457.png)

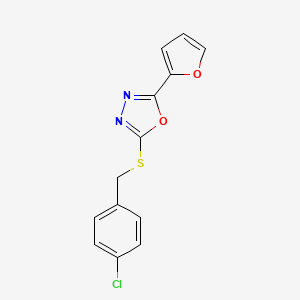

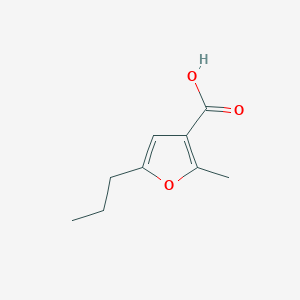
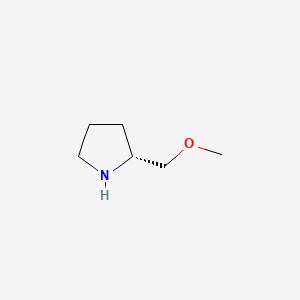
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone](/img/structure/B2645466.png)
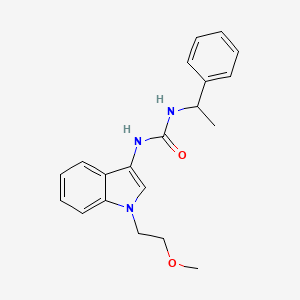
![1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2645468.png)
